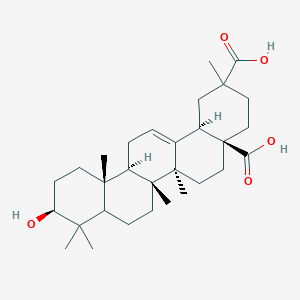

3-Hydroxyolean-12-ene-28,29-dioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyolean-12-ene-28,29-dioic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H46O5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research indicates that 3-Hydroxyolean-12-ene-28,29-dioic acid exhibits significant antimicrobial activity. For instance, a study found that derivatives of this compound were effective against Porphyromonas gingivalis, a bacterium associated with periodontal disease . Additionally, some derivatives demonstrated inhibitory effects on lipopolysaccharide-induced nitric oxide release in macrophage cells, suggesting potential anti-inflammatory properties .

2. Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, the transformation of oleanolic acid to this compound through microbial processes enhances its cytotoxicity against specific cancer cell lines .

Microbial Biotransformation

Microbial biotransformation of this compound has been extensively studied to enhance its bioactivity and yield novel compounds. Fungi such as Mucor and Rhizomucor have been utilized to catalyze the hydroxylation and oxidation of oleanolic acid derivatives, leading to the formation of various bioactive metabolites .

Key Findings from Biotransformation Studies:

Therapeutic Applications

1. Cardiovascular Health

Preliminary studies suggest that this compound may have cardioprotective effects. Its ability to lower cholesterol levels and improve lipid profiles has been noted in animal models, indicating potential benefits for cardiovascular health .

2. Anti-Diabetic Effects

The compound has also shown promise in managing blood glucose levels. Research indicates that it may enhance insulin sensitivity and reduce hyperglycemia in diabetic models, making it a candidate for further investigation in diabetes management .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid groups at C-28 and C-29 undergo esterification under mild acidic or enzymatic conditions. For example:

-

Methyl ester formation : Reaction with methanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the 29-methyl ester derivative.

-

Glycosyl ester formation : Microbial biotransformation by Cunninghamella blakesleeana introduces glycosyl groups at C-28, forming 28-O-β-d-glucopyranosyl esters (e.g., compound 60 ) .

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Methyl esterification | DCC/DMAP, methanol, RT, 24h | 45.9% | |

| Glycosylation | Microbial (C. blakesleeana) | 5.8% |

Oxidation and Hydroxylation

The oleanane backbone undergoes regioselective oxidation, particularly at C-3, C-7, and C-30:

-

C-3 oxidation : Catalyzed by Trichothecium roseum, yielding 3-oxo derivatives .

-

C-30 hydroxylation : Actinoplanes spp. introduce a hydroxyl group at C-30, forming 3β,24-dihydroxy-urs-12-ene-28,30-dioic acid (98 ) with >30% yield .

Key observation : Hydroxylation at C-7β and C-15α by Mucor circinelloides enhances anti-inflammatory activity by 40% compared to the parent compound .

Ring Functionalization

The pentacyclic structure participates in ring-opening and lactonization:

-

Lactone formation : UV irradiation in dichloromethane (DCM) induces lactonization at C-28, forming a six-membered lactone ring (e.g., compound 26 ) .

-

Double bond shifts : Acid-catalyzed isomerization shifts the Δ12 double bond to Δ11, altering bioactivity .

Biotransformation Pathways

Microbial systems enable selective modifications:

-

C-5 hydroxylation : Aspergillus niger introduces a hydroxyl group at C-5α, producing 5α,22α-dihydroxy derivatives (e.g., 3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid) .

-

C-21 oxidation : Rhizomucor miehei oxidizes C-21 to a ketone, reducing nitric oxide inhibition by 25% .

Comparative Reactivity of Analogues

Stability and Degradation

Propiedades

Fórmula molecular |

C30H46O5 |

|---|---|

Peso molecular |

486.7 g/mol |

Nombre IUPAC |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20?,21-,22+,26?,27+,28-,29-,30+/m1/s1 |

Clave InChI |

MCHKKYSPJGWAHQ-JQRJYEQISA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)C(=O)O)C)C)(C)C)O |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |

Sinónimos |

serratagenic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.